molecular formula C19H22N2O5S B2846787 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide CAS No. 922079-81-0

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide

Cat. No. B2846787
CAS RN: 922079-81-0
M. Wt: 390.45
InChI Key: YWGGLLOUVUKGGW-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of novel compounds related to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide have been reported, with a focus on their potential applications in medicinal chemistry. For instance, compounds have been synthesized through optimized reactions, involving different metal salts and characterized by various spectroscopic techniques to understand their physicochemical properties and potential biological activities (Vanparia et al., 2010).

Antimicrobial Activity

  • Research has demonstrated significant antimicrobial activity for compounds synthesized from related chemical structures, offering potential applications in developing new antimicrobial agents. These studies highlight the effectiveness of these compounds against a variety of bacterial and fungal strains, indicating their potential utility in addressing microbial resistance (Vanparia et al., 2010).

Molecular Interactions and Inhibition

  • Studies on isoquinolinesulfonamides, which share a core structural motif with the compound of interest, have shown their ability to inhibit human carbonic anhydrases (hCAs) selectively. This inhibition is crucial for developing therapeutics targeting various diseases, including cancer and glaucoma. The detailed structural analysis of these interactions provides insights for designing more selective inhibitors (Mader et al., 2011).

Antitumor Activity and Drug Design

  • The chemical framework of this compound has been explored for its antitumor properties. Various derivatives have been synthesized and evaluated for their in vitro antitumor activity, revealing a strong dependency on the position of substitution for their potency. These findings are crucial for understanding how structural modifications can influence biological activity, guiding the design of new anticancer agents (Sami et al., 1995).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-4-21-16-8-6-14(11-13(16)5-10-19(21)22)20-27(23,24)18-9-7-15(25-2)12-17(18)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGGLLOUVUKGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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